Benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate
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Overview
Description
Benzyl (6S)-5-azaspiro[24]heptane-6-carboxylate is a spirocyclic compound that features a unique structural framework The spirocyclic structure is characterized by a bicyclic system where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate typically involves the formation of the spirocyclic ring system. One common method involves the reaction of a suitable azetidine derivative with a benzyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydride or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced spirocyclic compounds.
Substitution: Formation of substituted spirocyclic derivatives.
Scientific Research Applications
Benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of Benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Another spirocyclic compound with similar structural features but different substituents.
2,6-Diazaspiro[3.3]heptanes: Compounds with a similar spirocyclic core but different functional groups.
Uniqueness
Benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate is unique due to its specific benzyl and carboxylate substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17NO2 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate |
InChI |
InChI=1S/C14H17NO2/c16-13(12-8-14(6-7-14)10-15-12)17-9-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2/t12-/m0/s1 |
InChI Key |
DSKIPBDJRFPTEG-LBPRGKRZSA-N |
Isomeric SMILES |
C1CC12C[C@H](NC2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CC12CC(NC2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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